4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained after purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: It can be reduced to form the fully saturated piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(3-Methoxyphenyl)pyridine
Reduction: 4-(3-Methoxyphenyl)piperidine
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors and altering their activity. This can lead to changes in neuronal signaling pathways, which may have therapeutic implications for conditions such as Parkinson’s disease and depression .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyphenyl)-1,2,3,6-tetrahydropyridine
- 4-(3-Methoxyphenyl)pyridine
- 4-(3-Methoxyphenyl)piperidine
Uniqueness
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it has a methoxy group that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-5,9,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCDWWMOJJWJGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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